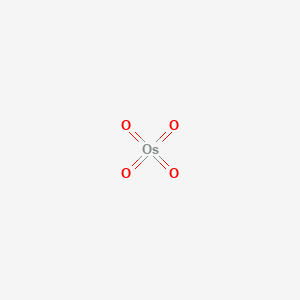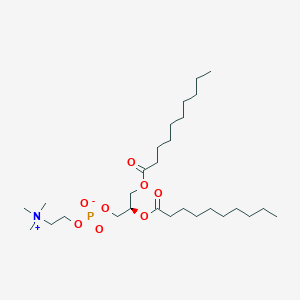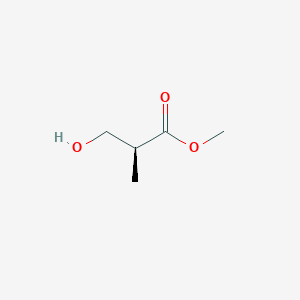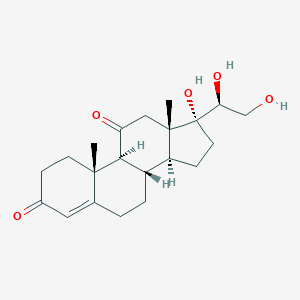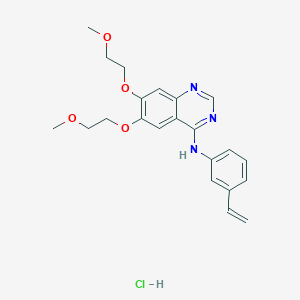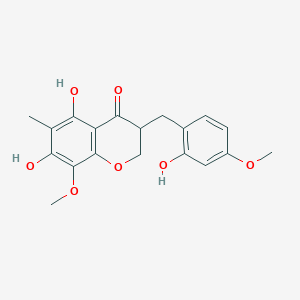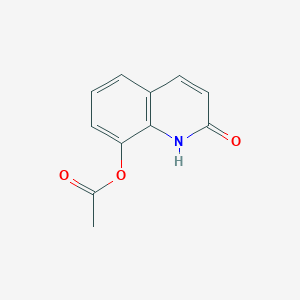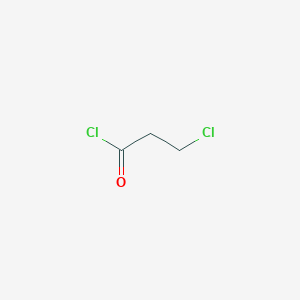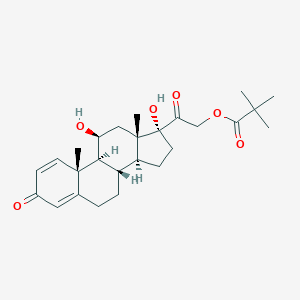
醋酸泼尼松龙
描述
Prednisolone pivalate is a synthetic adrenocortical steroid with predominantly glucocorticoid properties. It is used in the treatment of various inflammatory and autoimmune conditions, as well as certain types of cancers. Prednisolone pivalate is a derivative of prednisolone, which is a glucocorticoid similar to cortisol. It exerts anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects .
科学研究应用
Prednisolone pivalate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Used in the treatment of inflammatory and autoimmune conditions, as well as certain cancers. It is also used in drug delivery systems, such as hydrogels, to improve the bioavailability and efficacy of the drug.
Industry: Employed in the formulation of pharmaceutical products and as a standard for quality control in drug manufacturing
作用机制
Target of Action
Prednisolone pivalate primarily targets the glucocorticoid receptor (GR) . This receptor, also known as NR3C1, is a nuclear receptor that regulates a variety of metabolic processes, including inflammation and immune response .
Mode of Action
Prednisolone pivalate, like other glucocorticoids, binds to the glucocorticoid receptor, leading to changes in gene expression over hours to days . This binding mediates multiple downstream effects, including decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .
Biochemical Pathways
The interaction of prednisolone pivalate with the glucocorticoid receptor impacts the neuroactive ligand-receptor interaction pathway . This pathway involves a variety of neuroactive ligands and their corresponding receptors, which play crucial roles in signal transduction in the nervous system .
Pharmacokinetics
Prednisolone, the active moiety of prednisolone pivalate, shows dose-dependent pharmacokinetics . An increase in dose leads to an increase in volume of distribution and plasma clearance . This can be explained by the non-linear binding of the drug to plasma proteins . The degree of binding determines the distribution and clearance of free (i.e., pharmacologically active) drug .
Result of Action
The action of prednisolone pivalate results in a variety of effects at the molecular and cellular levels. These include anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects . The drug is used to treat a range of conditions, including adrenocortical insufficiency, inflammatory conditions, and some cancers .
Action Environment
The action of prednisolone pivalate can be influenced by various environmental factors. For instance, enzyme-inducing agents such as barbiturates, phenytoin, rifampicin, and other corticosteroids can accelerate the clearance of prednisolone . On the other hand, oral contraceptives can increase the half-life and decrease the distribution volume and clearance of prednisolone, due to increased levels of corticosteroid binding globulin .
生化分析
Biochemical Properties
Prednisolone pivalate interacts with various biomolecules in the body. It binds to the glucocorticoid receptor, a type of nuclear receptor that is activated by binding to glucocorticoid hormones . This binding results in changes in gene transcription, leading to alterations in the production of proteins and other biomolecules . The nature of these interactions is complex and depends on the specific cellular context.
Cellular Effects
Prednisolone pivalate has a wide range of effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the glucocorticoid receptor, which in turn affects the transcription of a variety of genes . This can impact cell signaling pathways, gene expression, and cellular metabolism . For example, it can suppress the immune response in immune cells, reduce inflammation in various tissue cells, and inhibit cell proliferation in cancer cells .
Molecular Mechanism
The molecular mechanism of action of prednisolone pivalate involves its binding to the glucocorticoid receptor . This binding activates the receptor, leading to changes in the transcription of target genes . The activated receptor-ligand complex can bind to specific DNA sequences, called glucocorticoid response elements, in the promoter region of target genes . This binding can either upregulate or downregulate the transcription of these genes, depending on the specific target gene and cellular context .
Temporal Effects in Laboratory Settings
The effects of prednisolone pivalate can change over time in laboratory settings. For example, its anti-inflammatory and immunosuppressive effects may become more pronounced with prolonged exposure . Additionally, the compound’s stability, degradation, and long-term effects on cellular function can vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of prednisolone pivalate can vary with different dosages in animal models . For example, at lower doses, it primarily exhibits anti-inflammatory and immunosuppressive effects . At higher doses, it can cause side effects such as weight gain, indigestion, insomnia, and mood changes .
Metabolic Pathways
Prednisolone pivalate is involved in various metabolic pathways. It is metabolized in the body to prednisone, which is then further metabolized to various other compounds . This metabolism involves various enzymes and cofactors . The compound can also affect metabolic flux and metabolite levels, for example, by influencing the metabolism of carbohydrates and proteins .
Transport and Distribution
Prednisolone pivalate is transported and distributed within cells and tissues in the body . It can bind to transport proteins such as albumin, which can carry it through the bloodstream to various tissues . Within cells, it can bind to the glucocorticoid receptor in the cytoplasm and then translocate to the nucleus .
Subcellular Localization
The subcellular localization of prednisolone pivalate is primarily in the cytoplasm and nucleus of cells . It binds to the glucocorticoid receptor in the cytoplasm, and the receptor-ligand complex then translocates to the nucleus . In the nucleus, the complex can bind to DNA and affect gene transcription .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of prednisolone pivalate typically involves the esterification of prednisolone with pivalic acid. The reaction is carried out in the presence of a suitable catalyst, such as a strong acid or base, under controlled temperature and pressure conditions. The esterification reaction can be represented as follows:
Prednisolone+Pivalic Acid→Prednisolone Pivalate+Water
Industrial Production Methods
Industrial production of prednisolone pivalate involves large-scale esterification processes, often using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of prednisolone to prednisolone pivalate while minimizing the formation of by-products. Purification of the final product is typically achieved through crystallization or chromatography techniques .
化学反应分析
Types of Reactions
Prednisolone pivalate undergoes various chemical reactions, including:
Oxidation: Prednisolone pivalate can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert prednisolone pivalate to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the pivalate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides
相似化合物的比较
Prednisolone pivalate is similar to other glucocorticoids, such as:
- Prednisolone : The parent compound, which is also a glucocorticoid with similar anti-inflammatory and immunosuppressive properties.
- Prednisone : A prodrug that is converted to prednisolone in the liver.
- Dexamethasone : A more potent glucocorticoid with a longer duration of action.
- Hydrocortisone : A naturally occurring glucocorticoid with both glucocorticoid and mineralocorticoid activity.
Uniqueness
Prednisolone pivalate is unique in its esterified form, which can enhance its stability and bioavailability compared to its parent compound, prednisolone. This esterification can also modify its pharmacokinetic properties, making it suitable for specific therapeutic applications .
属性
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O6/c1-23(2,3)22(30)32-14-20(29)26(31)11-9-18-17-7-6-15-12-16(27)8-10-24(15,4)21(17)19(28)13-25(18,26)5/h8,10,12,17-19,21,28,31H,6-7,9,11,13-14H2,1-5H3/t17-,18-,19-,21+,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEOVVDXTQVHAZ-XDANTLIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC(=O)C(C)(C)C)O)CCC4=CC(=O)C=CC34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C(C)(C)C)O)CCC4=CC(=O)C=C[C@]34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149363 | |
| Record name | Prednisolone 21-trimethylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1107-99-9 | |
| Record name | Prednisolone pivalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1107-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prednisolone 21-trimethylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001107999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prednisolone 21-trimethylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prednisolone 21-pivalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PREDNISOLONE PIVALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24W6S37NXU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What challenges are associated with removing the 21-pivalate group from glucocorticoids like Prednisolone Pivalate?
A1: Glucocorticoids possess an alkali-sensitive hydroxyacetic side chain, making conventional methods for removing the 21-pivalate group risky. [] This sensitivity necessitates exploring alternative approaches for deprotection.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


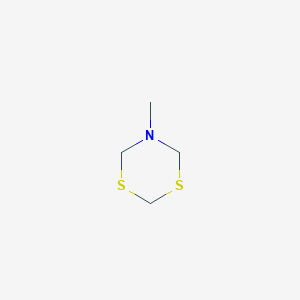
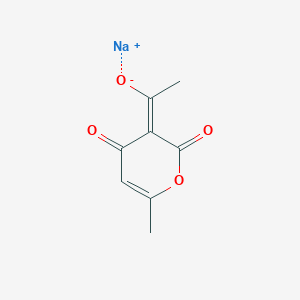
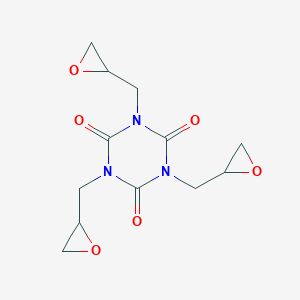
![(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B58086.png)
